
3-(4-Biphenylyl)butanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)butanoic acid methyl ester typically involves the esterification of 3-(4-biphenylyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)butanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-biphenylyl)butanoic acid.
Reduction: Formation of 3-(4-biphenylyl)butanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Biphenylyl)butanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Biphenylyl)butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid:
Butanoic acid, 3-methyl-, ethyl ester: This ester derivative has a similar ester functional group but differs in the alkyl chain attached to the ester group.
Uniqueness
3-(4-Biphenylyl)butanoic acid methyl ester is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
24254-67-9 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
methyl 3-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C17H18O2/c1-13(12-17(18)19-2)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
CRQARNDWPSBDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


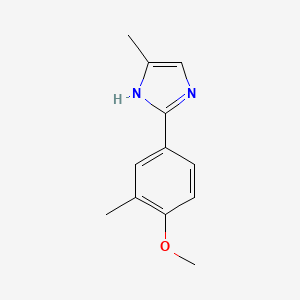
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
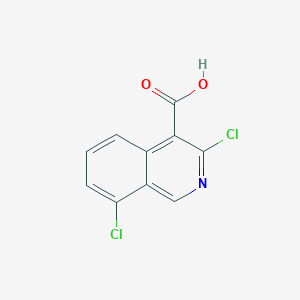
![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)
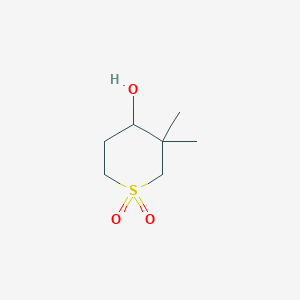
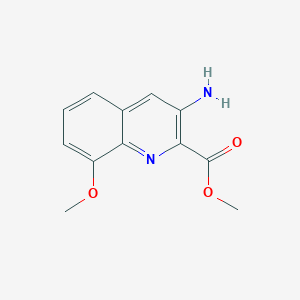
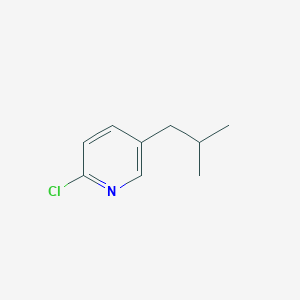
![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)
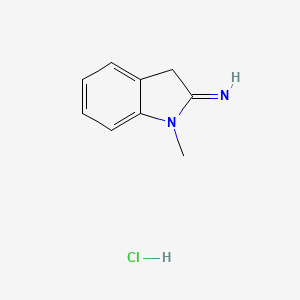
![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)
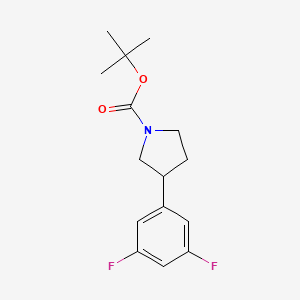
![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
